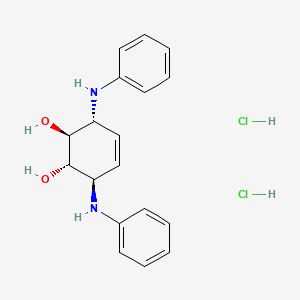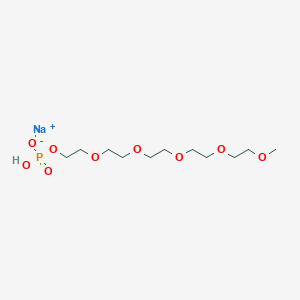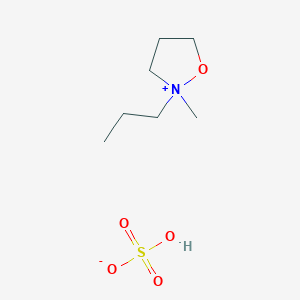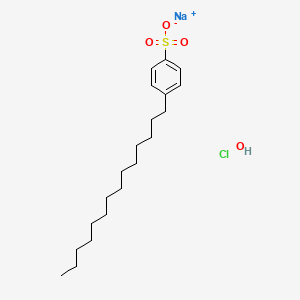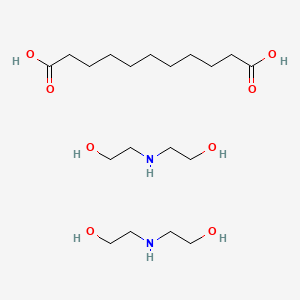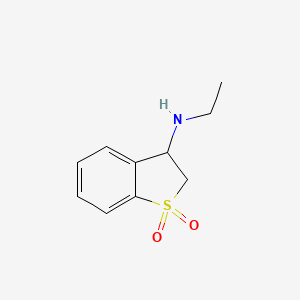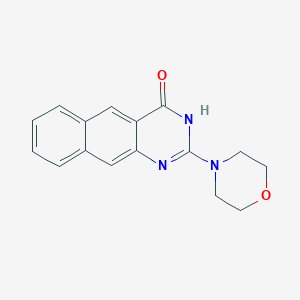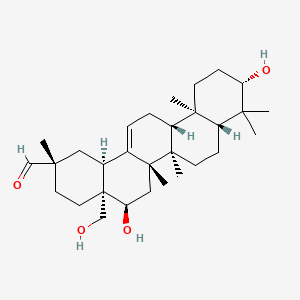
(9S)-6'-Methoxycinchonan-9-ol monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinidine monohydrobromide is a salt form of quinidine, an alkaloid derived from the bark of the Cinchona tree. Quinidine is a class IA antiarrhythmic agent used to treat heart rhythm disturbances, such as atrial fibrillation and ventricular arrhythmias . It is a diastereomer of quinine, an antimalarial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinidine is typically synthesized from quinine through a base-catalyzed epimerization process . This method involves the conversion of quinine to quinidine using a strong base, such as sodium hydroxide, under controlled conditions. The reaction is followed by purification steps to isolate quinidine.
Industrial Production Methods
In industrial settings, quinidine is produced through a similar epimerization process, but on a larger scale. The process involves the extraction of quinine from the Cinchona bark, followed by its conversion to quinidine using base-catalyzed epimerization. The final product is then purified and crystallized to obtain quinidine monohydrobromide .
Chemical Reactions Analysis
Types of Reactions
Quinidine undergoes various chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine N-oxide.
Reduction: Quinidine can be reduced to form dihydroquinidine.
Substitution: Quinidine can undergo substitution reactions, such as the formation of quinidine derivatives by reacting with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions.
Major Products Formed
Oxidation: Quinidine N-oxide
Reduction: Dihydroquinidine
Substitution: Various quinidine derivatives depending on the reagents used.
Scientific Research Applications
Quinidine monohydrobromide has several scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis reactions.
Biology: Studied for its effects on ion channels and cellular processes.
Medicine: Used to treat cardiac arrhythmias and studied for its potential anti-cancer properties.
Mechanism of Action
Quinidine exerts its effects by blocking the fast inward sodium current (I_Na) in cardiac cells, leading to a decrease in myocardial excitability and conduction velocity . It also affects potassium and calcium channels, prolonging the action potential duration and reducing automaticity . These actions help to restore normal heart rhythm and prevent arrhythmias.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial agent and diastereomer of quinidine.
Hydroquinidine: A derivative of quinidine with similar antiarrhythmic properties.
Dihydroquinidine: A reduced form of quinidine with similar pharmacological effects
Uniqueness
Quinidine is unique due to its specific action on sodium channels and its use as a class IA antiarrhythmic agent. Unlike quinine, which is primarily used to treat malaria, quinidine is specifically used for cardiac arrhythmias . Hydroquinidine and dihydroquinidine share similar properties but differ in their pharmacokinetics and potency .
Properties
CAS No. |
6363-60-6 |
|---|---|
Molecular Formula |
C20H25BrN2O2 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 |
InChI Key |
HDZGBIRSORQVNB-VJAUXQICSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


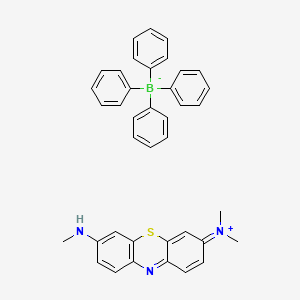

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
